molecular formula C15H10BrNO4 B4190963 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B4190963
M. Wt: 348.15 g/mol
InChI Key: YALDVGIGAZYQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as BDBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBO has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. Specifically, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of cell growth and survival. By inhibiting CK2, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one may be able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to possess a range of other biochemical and physiological effects. Studies have demonstrated that 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has also been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one as a research tool is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cellular processes without the potential confounding effects of other compounds that may also inhibit CK2. However, one limitation of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.

Future Directions

There are several areas of future research that could be pursued with 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. One area of interest is the development of more potent analogs of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one that could be used as anti-cancer drugs. Another potential direction for research is the investigation of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one's effects on other signaling pathways and enzymes, in order to better understand its mechanism of action and potential therapeutic applications. Finally, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one could be studied in animal models of disease to further investigate its potential as a therapeutic agent.

Scientific Research Applications

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO4/c16-10-6-13-12(19-7-20-13)5-9(10)15-17-14(18)8-3-1-2-4-11(8)21-15/h1-6,15H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALDVGIGAZYQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3NC(=O)C4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

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